5-Fluoro-2-hydroxyisophthalaldehyde

Description

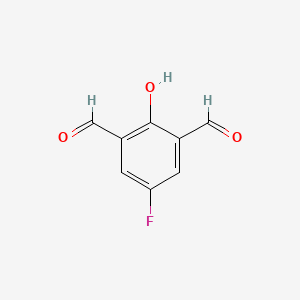

5-Fluoro-2-hydroxyisophthalaldehyde (C₇H₅FO₃) is a fluorinated aromatic dialdehyde featuring two aldehyde groups at the 1- and 3-positions of the benzene ring, a hydroxyl group at the 2-position, and a fluorine substituent at the 5-position. The fluorine atom and hydroxyl group contribute to its electronic and steric properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets.

Properties

Molecular Formula |

C8H5FO3 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

5-fluoro-2-hydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C8H5FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H |

InChI Key |

IDSJNGYHPFJJIK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)F |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 5-fluoro-2-hydroxyisophthalaldehyde and its analogs:

Key Findings from Comparative Analysis

Electronic Effects of Substituents :

- The fluorine atom in both this compound and 5-fluoro-2-hydroxybenzaldehyde enhances electrophilicity at the aldehyde groups due to its electron-withdrawing nature. However, the dual aldehydes in the former compound amplify this effect, making it more reactive in nucleophilic addition reactions .

- In contrast, 5-chloro-2-hydroxy-3-iodobenzaldehyde combines electron-withdrawing (Cl) and bulky (I) substituents, which may reduce reactivity compared to fluorine-containing analogs but increase steric hindrance for selective coupling reactions .

Solubility and Polarity: this compound is expected to exhibit lower solubility in nonpolar solvents compared to its monoaldehyde counterpart (5-fluoro-2-hydroxybenzaldehyde) due to its higher polar surface area (~67.4 Ų vs. 37.3 Ų) .

Biological and Pharmacological Potential: While 5-fluoro-2-hydroxybenzaldehyde has shown moderate bioactivity in preliminary studies (e.g., as a fragment for kinase inhibitors), the dual aldehyde groups in this compound remain unexplored. Halogenated analogs like 5-chloro-2-hydroxy-3-iodobenzaldehyde are often prioritized in drug discovery for their enhanced metabolic stability and halogen-bonding capabilities, though toxicity risks associated with iodine must be considered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.